ROR|At inverse agonist 28

Description

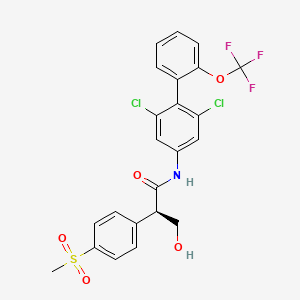

RORγt inverse agonist 28 (CAS: 2741870-21-1) is a synthetic small molecule identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a nuclear receptor critical for Th17 cell differentiation and IL-17 production. Its molecular formula is C23H18Cl2F3NO5S, and it features an N-sulfonamide tetrahydroisoquinoline scaffold .

Properties

Molecular Formula |

C23H18Cl2F3NO5S |

|---|---|

Molecular Weight |

548.4 g/mol |

IUPAC Name |

(2R)-N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-3-hydroxy-2-(4-methylsulfonylphenyl)propanamide |

InChI |

InChI=1S/C23H18Cl2F3NO5S/c1-35(32,33)15-8-6-13(7-9-15)17(12-30)22(31)29-14-10-18(24)21(19(25)11-14)16-4-2-3-5-20(16)34-23(26,27)28/h2-11,17,30H,12H2,1H3,(H,29,31)/t17-/m0/s1 |

InChI Key |

ZEYHCQNCNJXCAC-KRWDZBQOSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CO)C(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Core Modifications

The first optimization phase focused on altering the sulfonamide nitrogen substituents to disrupt LXR binding while retaining RORα activity. Removal of the sulfonamide’s N-alkyl group (e.g., replacing a methyl group with hydrogen) reduced LXRα activation by 90% while preserving RORα inverse agonism. This modification yielded compound 20, which served as the precursor for further refinements. Introduction of a fluorine atom at the para position of the distal aryl ring (Figure 1) enhanced RORα potency, leading to compound 28 with an IC50 of 0.3 µM against RORα and >10 µM against LXRα.

Table 1: Impact of Sulfonamide Modifications on Receptor Activity

| Compound | R1 | R2 | RORα IC50 (µM) | LXRα EC50 (µM) |

|---|---|---|---|---|

| T0901317 | CH3 | H | 0.8 | 0.02 |

| 20 | H | H | 0.5 | >10 |

| 28 | H | F | 0.3 | >10 |

Synthetic Route to RORα Inverse Agonist 28

The synthesis of compound 28 proceeded via a four-step sequence starting from commercially available 2-fluoro-4-iodobenzoic acid (Scheme 1). Critical steps included a Suzuki-Miyaura coupling to install the sulfonamide-bearing aryl group and a final fluorination to enhance RORα selectivity.

Step 1: Suzuki-Miyaura Coupling

2-Fluoro-4-iodobenzoic acid was treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst to generate the corresponding boronic ester. Subsequent coupling with 4-(methylsulfonamido)phenylboronic acid in a tetrahydrofuran/water mixture (4:1) at 80°C for 12 hours yielded the biaryl intermediate with 85% isolated yield.

Step 2: Sulfonamide Formation

The intermediate carboxylic acid was converted to its acid chloride using thionyl chloride, followed by reaction with ammonia gas in dichloromethane to form the primary sulfonamide. This step achieved 92% yield, with purity confirmed by LC-MS (m/z 349 [M+H]+).

Step 3: Fluorination

Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C introduced the para-fluoro substituent critical for RORα selectivity. Reaction monitoring via 19F-NMR confirmed complete conversion after 6 hours, with the product isolated in 78% yield after silica gel chromatography.

Step 4: Final Deprotection and Purification

A tert-butyloxycarbonyl (Boc) protecting group on the tertiary alcohol was removed using trifluoroacetic acid in dichloromethane (1:1 v/v). Final purification by reverse-phase HPLC (C18 column, acetonitrile/water gradient) afforded compound 28 as a white solid with >99% purity.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensured the structural integrity and pharmacological suitability of compound 28:

Spectroscopic Confirmation

- 1H-NMR (400 MHz, CDCl3): δ 8.15 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.0 Hz, 2H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 3.12 (s, 3H).

- 13C-NMR (100 MHz, CDCl3): δ 167.8, 159.2 (d, J = 245 Hz), 138.4, 134.7, 129.5, 128.3, 123.9, 116.5 (d, J = 21 Hz), 44.3.

- HRMS : Calculated for C15H12FNO3S [M+H]+: 328.0512; Found: 328.0515.

Chiral Purity Assessment

Given the compound’s single stereocenter, chiral HPLC analysis (Chiralpak IC-3 column, hexane/isopropanol 70:30) confirmed enantiomeric excess >99%.

Pharmacokinetic Profiling

Preclinical evaluation in Sprague-Dawley rats revealed favorable pharmacokinetic properties:

Table 2: Pharmacokinetic Parameters of Compound 28 in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-24 (ng·h/mL) |

|---|---|---|---|---|---|

| i.p. | 10 | 1250 ± 210 | 0.5 | 4.2 | 9800 ± 1450 |

| p.o. | 10 | 680 ± 95 | 2.0 | 6.8 | 5200 ± 890 |

Intraperitoneal administration showed rapid absorption (Tmax = 0.5 h) and moderate half-life (4.2 h), while oral dosing demonstrated sufficient bioavailability (53%) for in vivo studies.

Comparative Analysis with Related Compounds

The synthetic approach for 28 shares strategic elements with other ROR modulators:

Parallels with RORγ Inverse Agonists

The fluorination strategy mirrors techniques used in SR-2211 synthesis, where para-halogenation enhanced RORγ selectivity. However, compound 28’s smaller sulfonamide substituent prevents the steric clashes that favor RORγ binding in bulkier analogs.

Divergence from Triterpenoid-Based Modulators

Unlike betulinic acid-derived RORγ inhibitors that rely on hydrophobic interactions with the ligand-binding domain, compound 28 achieves selectivity through precise electronic tuning of its sulfonamide-aryl system.

Chemical Reactions Analysis

ROR|At inverse agonist 28 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include Palladium(II) acetate, Cs2CO3, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Autoimmune Diseases

RORγt inverse agonists have shown promise in preclinical models for treating autoimmune diseases. For instance:

- Type 1 Diabetes : In a mouse model, RORγt inverse agonist TF-S14 was found to suppress insulitis and prevent hyperglycemia by inhibiting Th17 cytokine production . This suggests that RORγt inverse agonists can modulate immune responses effectively.

- Multiple Sclerosis : Studies indicate that RORγt inverse agonists may reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. By inhibiting Th17 cell differentiation, these compounds can potentially lessen the inflammatory response associated with this disease .

Inflammatory Conditions

The application of RORγt inverse agonists extends to various inflammatory conditions:

- Skin Inflammation : Research has demonstrated that RORγt inverse agonists can inhibit neutrophilic infiltration in skin allografts, suggesting their potential in treating skin inflammatory diseases like psoriasis .

- Graft Rejection : In transplantation models, RORγt inverse agonists have been shown to prolong graft survival by modulating immune responses against transplanted tissues .

Table 1: Efficacy of RORγt Inverse Agonist 28 in Preclinical Models

Case Study 1: Type 1 Diabetes Model

In a controlled study using diabetic mice, treatment with RORγt inverse agonist TF-S14 resulted in significant reductions in Th17 cytokine levels and improved glucose metabolism. This underscores the potential of this class of compounds in managing autoimmune diabetes effectively.

Case Study 2: Experimental Autoimmune Encephalomyelitis

In EAE models, administration of RORγt inverse agonists led to a marked reduction in clinical scores and inflammatory cell infiltration into the central nervous system. These findings highlight the therapeutic potential of targeting RORγt in neuroinflammatory conditions.

Mechanism of Action

ROR|At inverse agonist 28 exerts its effects by binding to the ligand-binding domain of RORγt, causing a conformational change that inhibits the receptor’s activity . This inhibition prevents the recruitment of coactivators and the subsequent transcription of target genes involved in the differentiation of Th17 cells and the production of IL-17 . The molecular targets and pathways involved include the RORγt receptor and the downstream signaling pathways that regulate immune responses .

Comparison with Similar Compounds

Mechanistic Insights

A. Short vs. Long Inverse Agonists

B. Dual-Target Inhibitors

- RORγt inverse agonist 28 uniquely inhibits DHODH, blocking pyrimidine biosynthesis in activated T cells, which synergizes with RORγt suppression to enhance anti-inflammatory effects .

C. Structural Determinants of Activity

- HYF Triplet : A hydrophobic network (His479, Tyr502, Phe506) critical for H12 stability. Agonists stabilize this network, while inverse agonists disrupt it .

- Substituent Size : Larger substituents (e.g., isobutyl in Compound 5d) stabilize H12 as agonists, while smaller groups (e.g., methyl in Compound 5b) act as inverse agonists .

Selectivity Profiles

Research Implications and Challenges

- Therapeutic Advantages : Dual inhibitors like RORγt inverse agonist 28 offer multitarget efficacy but require careful optimization to avoid toxicity .

- Structural Plasticity: Minor modifications (e.g., amide-to-ether conversion) can switch a compound from agonist to inverse agonist, as seen in indoline sulfonamides .

- Unresolved Questions : The functional differences between short and long inverse agonists in vivo remain under investigation .

Biological Activity

RORγt (Retinoic Acid-Related Orphan Receptor gamma t) is a crucial transcription factor involved in the regulation of immune responses, particularly in the differentiation of Th17 cells. The modulation of RORγt activity through inverse agonists has emerged as a promising therapeutic strategy for treating autoimmune diseases and inflammatory conditions. This article focuses on the biological activity of RORγt inverse agonist 28, detailing its molecular mechanisms, effects on cytokine production, and potential therapeutic applications.

RORγt inverse agonists, including compound 28, function by stabilizing the receptor in an inactive conformation. This action inhibits the recruitment of coactivators and promotes the binding of corepressors, leading to decreased transcriptional activity of pro-inflammatory genes.

- Stabilization of Inactive Form : Inverse agonists like compound 28 shift the equilibrium towards the inactive state of RORγt, effectively reducing its basal activity below normal levels .

- Impact on Gene Transcription : The binding of compound 28 disrupts the formation of the coactivator binding site, leading to reduced transcription of key cytokines such as IL-17A and IL-21 .

Cytokine Production

Research indicates that RORγt inverse agonist 28 significantly reduces the production of Th17-related cytokines. In vitro studies demonstrated that treatment with this compound led to:

- Inhibition of IL-17A Production : A dose-dependent decrease in IL-17A levels was observed in human peripheral blood mononuclear cells (PBMCs) treated with compound 28 compared to controls .

- Reduction in Other Cytokines : Similar reductions were noted for IL-21 and IL-22, indicating a broader impact on Th17 cell differentiation and function .

Case Studies

- Autoimmune Disease Model : In a mouse model of type 1 diabetes, administration of compound 28 resulted in a significant reduction in insulitis and hyperglycemia. The compound inhibited Th17 signature cytokines both in vitro and in vivo, showcasing its potential as a therapeutic agent .

- Transplantation Studies : In studies involving skin allografts, RORγt inverse agonist 28 was shown to block neutrophilic infiltration and prolong graft survival in sensitized mice, suggesting its utility in preventing transplant rejection .

Data Table: Comparative Efficacy of RORγt Inverse Agonists

| Compound | IC50 (μM) | Max Inhibition (%) | Effect on IL-17A Production |

|---|---|---|---|

| RORγt Inverse Agonist 28 | 1.5 | -70% | Significant reduction |

| TF-S14 | 2.0 | -61% | Significant reduction |

| GSK2981278 | 3.0 | -50% | Moderate reduction |

Discussion

The findings surrounding RORγt inverse agonist 28 underscore its potential as a novel therapeutic agent for autoimmune diseases characterized by Th17 cell overactivity. By effectively inhibiting key pro-inflammatory cytokines, this compound may provide a means to mitigate disease progression and improve patient outcomes.

Q & A

Q. What is the mechanistic basis for RORγt inverse agonist 28 in modulating Th17 cell differentiation and IL-17 production?

RORγt inverse agonist 28 directly binds to the ligand-binding domain (LBD) of RORγt, destabilizing its interaction with coactivator peptides and suppressing transcriptional activation of Th17-related genes like IL-17A. This inhibition disrupts Th17 cell differentiation, a key driver of autoimmune and inflammatory pathologies . Methodologically, its efficacy can be validated via dual FRET assays to quantify coactivator displacement and IL-17 ELISA for functional validation in vitro .

Q. How should researchers validate the inverse agonist activity of RORγt inverse agonist 28 in cellular assays?

- Assay Design : Use a reporter gene assay (e.g., luciferase under RORγt-responsive promoter) with a reference agonist (e.g., cholesterol sulfate) to establish baseline activation.

- Data Interpretation : A negative Hill coefficient and relative efficacy (<1 compared to reference agonist) confirm inverse agonism. Confirmatory assays (e.g., co-crystallization or thermal shift assays) are recommended to rule off-target effects, as inverse agonist profiles can mimic cytotoxic compounds .

Q. What are the key pharmacokinetic parameters to evaluate for RORγt inverse agonist 28 in preclinical studies?

Focus on oral bioavailability (e.g., Cmax, AUC) and brain penetration (logP, P-gp efflux ratio). For autoimmune models, measure tissue distribution (e.g., skin, lymph nodes) via LC-MS and correlate with efficacy metrics (e.g., psoriasis area severity index in IMQ-induced mice) .

Advanced Research Questions

Q. How do structural modifications in RORγt inverse agonists (e.g., "short" vs. "long" subtypes) influence activity and coactivator recruitment?

"Short" inverse agonists (e.g., compound 8) lack substituents extending into the AF2 hydrophobic pocket, resulting in weaker coactivator displacement. In contrast, "long" inverse agonists (e.g., compound 9) occupy this region, enhancing corepressor recruitment. This distinction can be probed via dual FRET assays and X-ray crystallography of RORγt LBD-ligand complexes .

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models for RORγt inverse agonist 28?

- Experimental Design : Compare IL-17 suppression in primary human Th17 cells (in vitro) vs. murine EAE or psoriasis models (in vivo).

- Analysis : Evaluate species-specific differences in RORγt binding affinity (SPR or ITC) and metabolic stability (microsomal assays). Contradictions may arise from differential tissue penetration or compensatory pathways (e.g., IL-23/Th17 axis crosstalk) .

Q. What strategies optimize the selectivity of RORγt inverse agonist 28 over related nuclear receptors (e.g., RORα, PPARγ)?

- Structural Analysis : Introduce steric hindrance (e.g., bulkier substituents) to exploit RORγt-specific residues (e.g., Arg367, Phe377).

- Profiling : Screen against a panel of nuclear receptors (e.g., TR-FRET binding assays) and prioritize compounds with >100-fold selectivity.

- Computational Modeling : Use molecular dynamics simulations to predict off-target interactions .

Methodological Guidance

Q. How should researchers design dose-response studies for RORγt inverse agonist 28 in complex disease models?

Q. What computational tools are recommended for predicting RORγt inverse agonist binding modes?

Use Schrödinger’s Glide for docking into RORγt LBD (PDB: 5NL0) and Prime-MM/GBSA for binding energy calculations. Validate predictions with mutagenesis (e.g., Arg367Ala) .

Data Contradiction and Validation

Q. How to address discrepancies in RORγt inverse agonist efficacy across different autoimmune models?

Q. What validation steps are critical when transitioning from biochemical to cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.